molecular formula C22H47NO4SSi B14222132 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide CAS No. 819071-38-0

16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide

Cat. No.: B14222132
CAS No.: 819071-38-0
M. Wt: 449.8 g/mol
InChI Key: MSGNKDOKJMJQFK-UHFFFAOYSA-N
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Description

16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a sulfanyl group and a trimethoxysilyl group attached to a hexadecanamide backbone. This compound is of interest due to its potential use in surface modification, catalysis, and as a building block for advanced materials.

Preparation Methods

The synthesis of 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide typically involves a series of chemical reactions that introduce the sulfanyl and trimethoxysilyl groups onto the hexadecanamide backbone. One common method involves the reaction of hexadecanamide with 3-(trimethoxysilyl)propylamine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide exerts its effects involves the interaction of its functional groups with target molecules or surfaces. The sulfanyl group can form strong bonds with metal ions, enhancing the compound’s ability to act as a catalyst or adsorbent. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds that contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide include:

    3-(Trimethoxysilyl)propylamine: Lacks the sulfanyl group but shares the trimethoxysilyl functionality.

    Hexadecanamide: Lacks both the sulfanyl and trimethoxysilyl groups but serves as the backbone for the compound.

    (3-Mercaptopropyl)trimethoxysilane: Contains the sulfanyl and trimethoxysilyl groups but with a shorter alkyl chain.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

CAS No.

819071-38-0

Molecular Formula

C22H47NO4SSi

Molecular Weight

449.8 g/mol

IUPAC Name

16-sulfanyl-N-(3-trimethoxysilylpropyl)hexadecanamide

InChI

InChI=1S/C22H47NO4SSi/c1-25-29(26-2,27-3)21-17-19-23-22(24)18-15-13-11-9-7-5-4-6-8-10-12-14-16-20-28/h28H,4-21H2,1-3H3,(H,23,24)

InChI Key

MSGNKDOKJMJQFK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)CCCCCCCCCCCCCCCS)(OC)OC

Origin of Product

United States

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